molecular formula C20H12N2 B11844399 Isoquino[3,4-b]phenanthridine CAS No. 1630-53-1

Isoquino[3,4-b]phenanthridine

Cat. No.: B11844399
CAS No.: 1630-53-1
M. Wt: 280.3 g/mol
InChI Key: YALRYGNKIHORNR-UHFFFAOYSA-N
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Description

Isoquino[3,4-b]phenanthridine is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system consisting of an isoquinoline moiety and a phenanthridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquino[3,4-b]phenanthridine can be synthesized through various synthetic routes. One common method involves the cyclization of biaryl oximes under UV irradiation. For example, biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation to afford phenanthridines . Another method involves the use of metal-catalyzed reactions, such as rhodium-mediated alkyne cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods often employ transition metal catalysts and environmentally friendly solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Isoquino[3,4-b]phenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products Formed:

Scientific Research Applications

Isoquino[3,4-b]phenanthridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquino[3,4-b]phenanthridine involves its interaction with molecular targets such as DNA and enzymes. Its planar structure allows it to intercalate between DNA base pairs, thereby disrupting DNA replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Isoquino[3,4-b]phenanthridine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its fused ring system that combines both isoquinoline and phenanthridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1630-53-1

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

isoquinolino[3,4-b]phenanthridine

InChI

InChI=1S/C20H12N2/c1-3-7-15-13(5-1)11-21-19-10-18-16-8-4-2-6-14(16)12-22-20(18)9-17(15)19/h1-12H

InChI Key

YALRYGNKIHORNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC4=C(C=C23)N=CC5=CC=CC=C54

Origin of Product

United States

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